molecular formula C10H19N B13326936 (2-Cyclohexylcyclopropyl)methanamine

(2-Cyclohexylcyclopropyl)methanamine

Cat. No.: B13326936
M. Wt: 153.26 g/mol
InChI Key: WYPPRMHABPCGAL-UHFFFAOYSA-N
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Description

(2-Cyclohexylcyclopropyl)methanamine is an organic compound with the molecular formula C10H19N It is a cyclopropyl derivative with a cyclohexyl group attached to the cyclopropyl ring, and a methanamine group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylcyclopropyl)methanamine typically involves the cyclopropanation of a suitable cyclohexyl precursor followed by amination. One common method involves the reaction of cyclohexylmagnesium bromide with ethyl diazoacetate to form a cyclopropyl intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylcyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

(2-Cyclohexylcyclopropyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclohexylcyclopropyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropyl and cyclohexyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

    Cyclohexylamine: Contains a cyclohexyl group attached to an amine.

    (2-Cyclohexylcyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

(2-Cyclohexylcyclopropyl)methanamine is unique due to the combination of cyclopropyl and cyclohexyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(2-cyclohexylcyclopropyl)methanamine

InChI

InChI=1S/C10H19N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h8-10H,1-7,11H2

InChI Key

WYPPRMHABPCGAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC2CN

Origin of Product

United States

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